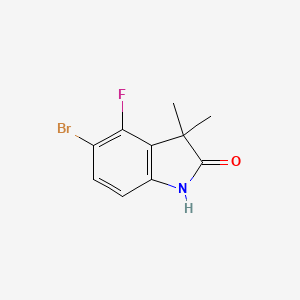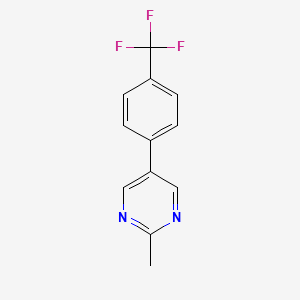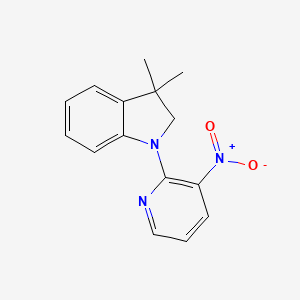![molecular formula C16H29NO5S B8460257 tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8460257.png)
tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate
Overview
Description
tert-butyl 9-methylsulfonyloxy-3-azaspiro[55]undecane-3-carboxylate is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
The synthesis of tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This is often achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl group: This step usually involves the use of tert-butyl chloroformate or a similar reagent.
Addition of the methylsulfonyloxy group: This is typically done using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The methylsulfonyloxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate has several scientific research applications:
Medicinal chemistry: The compound’s spirocyclic structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials science: Its unique chemical properties can be exploited in the development of new materials with specific functionalities.
Biological studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: Similar in structure but lacks the methylsulfonyloxy group.
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Contains an oxa group instead of the azaspiro structure.
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: Another spirocyclic compound with different functional groups.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which can be tailored for various applications.
Properties
Molecular Formula |
C16H29NO5S |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C16H29NO5S/c1-15(2,3)21-14(18)17-11-9-16(10-12-17)7-5-13(6-8-16)22-23(4,19)20/h13H,5-12H2,1-4H3 |
InChI Key |
RITOTSHHVZZNNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)OS(=O)(=O)C)CC1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B8460221.png)









